molecular formula C15H15NO3 B1664890 3-(Aminomethyl)-2,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one CAS No. 64358-50-5

3-(Aminomethyl)-2,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No. B1664890
CAS RN: 64358-50-5
M. Wt: 257.28 g/mol
InChI Key: WBIICVGYYRRURR-UHFFFAOYSA-N
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Description

The compound “3-(Aminomethyl)-2,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one” is a derivative of coumarin . Coumarins are planar, tricyclic compounds, consisting of a furan ring fused to a coumarin moiety . They are known for a wide spectrum of biological activities, spanning from cytotoxic, photosensitizing, insecticidal, antibacterial to antifungal effect .

Scientific Research Applications

  • 3-(Bromoacetyl)coumarins :

    • Application: These compounds are used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
    • Method: The review emphasizes recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives .
    • Results: The chemical reactions of 3-(bromoacetyl)coumarins have been reported to lead to a wide scale of five and six-membered heterocyclic systems .
  • 4-Aminomethyl-7-Benzyloxy-2H-Chromen-2-ones :

    • Application: These compounds were investigated with the aim of identifying multiple inhibitors of cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) as potential anti-Alzheimer molecules .
    • Method: Single-point modifications at the benzyloxy or at the basic moiety were studied .
    • Results: The in vitro screening highlighted triple-acting compounds showing nanomolar and selective MAO B inhibition along with IC50 against ChEs at the low micromolar level .

properties

IUPAC Name

3-(aminomethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-7-4-13(17)19-14-8(2)15-11(5-10(7)14)12(6-16)9(3)18-15/h4-5H,6,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIICVGYYRRURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62442-61-9 (hydrochloride)
Record name Aminomethyltrioxsalen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064358505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70982900
Record name 3-(Aminomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70982900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)-2,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one

CAS RN

64358-50-5
Record name Aminomethyltrioxsalen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064358505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Aminomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70982900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMINOMETHYLTRIOXSALEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RZS3WBN9X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Aminomethyl)-2,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 2
3-(Aminomethyl)-2,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 3
3-(Aminomethyl)-2,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 4
3-(Aminomethyl)-2,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 5
3-(Aminomethyl)-2,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 6
Reactant of Route 6
3-(Aminomethyl)-2,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one

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